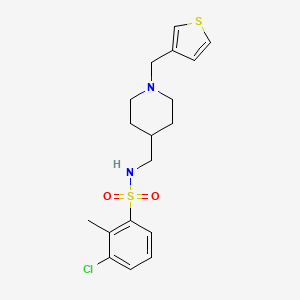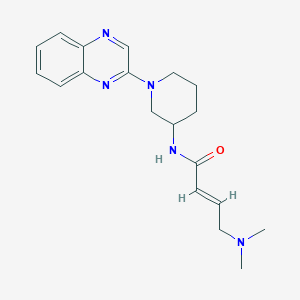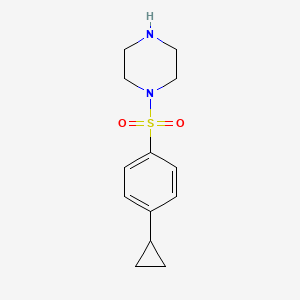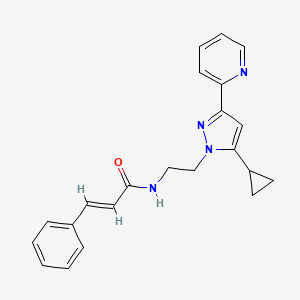![molecular formula C19H15F2N3O2 B2529260 6-(4-fluorobenzyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946325-10-6](/img/structure/B2529260.png)
6-(4-fluorobenzyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine-2,4-diones, which are structurally related to the compound of interest, has been explored through various methods. One such method involves a one-pot three-component reaction using arylglyoxal, 6-amino uracil or its derivatives, and thiols under microwave heating conditions to yield a series of pyrrolo[2,3-d]pyrimidine-2,4-diones with a thioether and an aryl ring in the 5 and 6 positions, respectively . Another approach for synthesizing similar compounds, specifically 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione derivatives, involves cyclization of trifluoroacetoacetate ethyl with substituted urea, which has shown promising herbicidal activities .
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various spectral techniques, including 1H NMR, 13C NMR, UV-visible, and FT-IR spectroscopy, as well as single-crystal X-ray diffraction analysis . Density functional theory (DFT) and time-dependent DFT (TD-DFT) computations have been used to analyze the electronic structures, providing insights into the vibrational frequencies, HOMO and LUMO energy values, and molecular electrostatic potential, which help predict reactivity and nucleophilic or electrophilic sites .
Chemical Reactions Analysis
The chemical reactivity of pyrrolo[2,3-d]pyrimidine-2,4-diones and their derivatives can be inferred from molecular electrostatic potential (MEP) analysis, which identifies potential sites for nucleophilic and electrophilic attacks . The synthesis of deeply colored polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione units in the main chain suggests that these compounds can participate in polycondensation reactions to form polymers with significant molecular weights .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolo[2,3-d]pyrimidine-2,4-diones and their derivatives can be deduced from their solubility in common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran . The antitumor activities of novel pyrimidine derivatives have been evaluated, with some compounds showing significant activity against various cancer cell lines, indicating their potential as therapeutic agents .
Applications De Recherche Scientifique
Herbicidal Activities
Pyrimidine derivatives, including compounds structurally related to 6-(4-fluorobenzyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione, have been explored for their herbicidal properties. For instance, certain compounds have demonstrated significant herbicidal activity against plants like Brassica napus (Yang Huazheng, 2013).
Synthesis and Structural Analysis
Research has been conducted on synthesizing and structurally analyzing pyrimidine derivatives, which include compounds similar to the one . This involves comprehensive spectral techniques like NMR, UV-visible, FT-IR spectroscopy, and single-crystal X-ray diffraction analysis. These studies are fundamental in understanding the chemical and physical properties of such compounds (Abida Ashraf et al., 2019).
Biological Activities
Various pyrimidine derivatives have been synthesized and tested for their biological activities, such as larvicidal activity. Studies have shown that certain compounds exhibit significant activity, which can be attributed to the presence of specific substituents on the benzyl ring (S. Gorle et al., 2016).
Antitumor Properties
There is ongoing research into the antitumor activities of pyrimidine derivatives. Specific compounds have shown notable efficacy against various cancer cell lines, making them potential candidates for anticancer drugs (S. Raić-Malić et al., 2000).
Luminescent Properties
Pyrimidine derivatives are also being explored for their luminescent properties. These investigations are crucial for developing new materials with potential applications in optoelectronics and photonics (Kai A. I. Zhang & B. Tieke, 2008).
Propriétés
IUPAC Name |
4-(3-fluorophenyl)-6-[(4-fluorophenyl)methyl]-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O2/c20-13-6-4-11(5-7-13)9-24-10-15-16(18(24)25)17(23-19(26)22-15)12-2-1-3-14(21)8-12/h1-8,17H,9-10H2,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHVWUCMZFESTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(NC(=O)N2)C3=CC(=CC=C3)F)C(=O)N1CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-fluorobenzyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2529177.png)

![Methyl 2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2529183.png)
![5-methyl-4-{4-[1-(thiophen-3-yl)ethyl]piperazine-1-carbonyl}-1H-pyrrole-2-carbaldehyde](/img/structure/B2529184.png)
![2-Amino-6-benzyl-4-(3,4-dimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2529185.png)
![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2529187.png)
![4'-Butyl-[1,1'-biphenyl]-4-carbothioamide](/img/structure/B2529189.png)
![5-[(3-Methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2529190.png)

![8-methoxy-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2529192.png)
![4-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid](/img/structure/B2529193.png)


![N-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-2-thiophen-3-ylacetamide](/img/structure/B2529198.png)